molecular formula C42H80O6 B12737622 Glyceryl distearate 2-propionate CAS No. 136552-27-7

Glyceryl distearate 2-propionate

Cat. No.: B12737622
CAS No.: 136552-27-7
M. Wt: 681.1 g/mol
InChI Key: OGIHMAJVGSXTGA-UHFFFAOYSA-N
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Description

Glyceryl distearate 2-propionate: is a chemical compound that belongs to the class of glycerolipids. It is an ester formed from glycerol, stearic acid, and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and food industries, due to its emulsifying and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl distearate 2-propionate can be synthesized through the esterification of glycerol with stearic acid and propionic acid. The reaction typically involves heating glycerol with stearic acid and propionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Glyceryl distearate 2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of glyceryl distearate 2-propionate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it helps in the encapsulation of active pharmaceutical ingredients, protecting them from degradation and improving their bioavailability. The compound interacts with lipid membranes, facilitating the transport of encapsulated drugs across biological barriers .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the propionate group, which imparts specific emulsifying and stabilizing properties. This makes it particularly useful in formulations where enhanced stability and solubility are required .

Properties

CAS No.

136552-27-7

Molecular Formula

C42H80O6

Molecular Weight

681.1 g/mol

IUPAC Name

(3-octadecanoyloxy-2-propanoyloxypropyl) octadecanoate

InChI

InChI=1S/C42H80O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-37-39(48-40(43)6-3)38-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-38H2,1-3H3

InChI Key

OGIHMAJVGSXTGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CC

Origin of Product

United States

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